molecular formula C8H7N3 B13591036 4-Cyanobenzene-1-carboximidamide CAS No. 104971-89-3

4-Cyanobenzene-1-carboximidamide

Cat. No.: B13591036
CAS No.: 104971-89-3
M. Wt: 145.16 g/mol
InChI Key: QSIPUCNHTCLHBF-UHFFFAOYSA-N
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Description

4-Cyanobenzene-1-carboximidamide, also known as 4-cyanobenzenecarboximidamide, is an organic compound with the molecular formula C8H7N3. It is a derivative of benzenecarboximidamide with a cyano group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Cyanobenzene-1-carboximidamide can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzonitrile with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

4-Cyanobenzene-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

4-Cyanobenzene-1-carboximidamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism by which 4-cyanobenzene-1-carboximidamide exerts its effects involves interactions with specific molecular targets. The cyano group and carboximidamide moiety can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound of interest for further study .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyanobenzene-1-carboximidamide is unique due to the presence of both a cyano group and a carboximidamide moiety on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

104971-89-3

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

IUPAC Name

4-cyanobenzenecarboximidamide

InChI

InChI=1S/C8H7N3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,(H3,10,11)

InChI Key

QSIPUCNHTCLHBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(=N)N

Origin of Product

United States

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